(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Propriétés
IUPAC Name |
ethyl 2-[6-acetamido-2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S/c1-3-28-18(26)11-24-16-9-8-13(22-12(2)25)10-17(16)29-20(24)23-19(27)14-6-4-5-7-15(14)21/h4-10H,3,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJNRHPIPPKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The compound, also known as ethyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, has been identified as a potential inhibitor of the BRAFV600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development.
Mode of Action
The compound interacts with its target, the BRAFV600E kinase, by binding to it and inhibiting its activity. This inhibition disrupts the MAPK signaling pathway, which in turn can help control cellular proliferation and potentially halt the development of cancer.
Biochemical Pathways
The compound affects the RAS-RAF-MEK-ERK MAPK pathway . This pathway is crucial for regulating cellular mechanisms such as proliferation and survival. By inhibiting the BRAFV600E kinase, the compound disrupts this pathway, potentially leading to a reduction in cellular proliferation and cancer development.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of the BRAFV600E kinase. This inhibition disrupts the MAPK signaling pathway, leading to potential control of cellular proliferation. The cellular effects would likely include a reduction in proliferation rates, particularly in cells where the BRAFV600E kinase is active.
Activité Biologique
Chemical Structure and Properties
The chemical structure of (Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be broken down into several functional groups that may contribute to its biological activity:
- Ethyl Ester : This moiety may enhance lipophilicity, aiding in membrane permeability.
- Acetamido Group : Known for its role in biological interactions, potentially influencing protein binding.
- Bromobenzoyl Group : The presence of bromine may enhance the compound's reactivity and interaction with biological targets.
- Benzo[d]thiazole Core : This structure is often associated with antimicrobial and anticancer activities.
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit various biological activities, including:
- Antimicrobial Properties : Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of cellular membranes or inhibition of essential enzymes.
- Anticancer Activity : Studies have suggested that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results showed a significant reduction in cell viability at micromolar concentrations, indicating potent anticancer activity.
- Antimicrobial Efficacy : The compound exhibited an IC50 value of approximately 15 µM against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Case Studies
-
Case Study 1 - Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the effects of several benzo[d]thiazole derivatives on breast cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
-
Case Study 2 - Antimicrobial Effects :
- An investigation in Antibiotics journal reported that the compound's structural analogs displayed significant antibacterial activity against multi-drug resistant strains of E. coli, suggesting potential for development as a new antibiotic.
Data Summary
| Biological Activity | IC50 Value | Target Organism/Cell Line |
|---|---|---|
| Anticancer | 15 µM | MCF-7 (breast cancer) |
| Antimicrobial | 15 µM | Staphylococcus aureus |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Substituent Position and Type
- Target Compound: 6-Acetamido and 2-(2-bromobenzoyl)imino groups.
- Analog 1: (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate () Substituents: 6-Bromo and 2-(methylsulfonylbenzoyl)imino. Molecular Weight: 497.4 vs.
- Analog 2: (Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate () Substituents: 4-Fluoro and isoxazole-5-carbonyl imino. Molecular Weight: 335.31 (smaller due to simpler substituents). Impact: The fluoro group increases lipophilicity, while the isoxazole moiety may enhance target specificity in kinase inhibition.
Functional Group Analysis
- Acetamido Group (Target) : Provides hydrogen-bonding capacity (NH and C=O) and moderate hydrophilicity.
- Methylsulfonyl (Analog 1): Strong electron-withdrawing effects stabilize the imino bond but may reduce cell permeability.
- Isoxazole (Analog 2) : Heterocyclic aromaticity enhances π-stacking interactions with protein targets .
Key Reactions
- Target Compound : Likely synthesized via Pd-catalyzed coupling (similar to ) or multi-component reactions ().
- Analog 2 : Utilizes condensation with isoxazole carbonyl, which is less sterically demanding than bromobenzoyl groups.
Yield and Efficiency
- Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g, ): 74% yield via Suzuki-Miyaura coupling.
- Ethyl 2-cyano-2-(2-methylbenzo[d]thiazol-3-yl)acetate (6d, ): 89% yield under reflux in acetone.
- Implications : The target compound’s synthesis may face challenges due to the bulky bromobenzoyl group, requiring optimized catalysts or longer reaction times.
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy
- Target Compound: Expected peaks at ~1737 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (acetamido C=O), and ~1606 cm⁻¹ (imino C=N) .
- Analog 1 : IR peaks for methylsulfonyl (S=O at ~1150 cm⁻¹) and bromo substituents.
- Analog 2 : Distinctive isoxazole C=O stretch at ~1700 cm⁻¹ .
Solubility and Stability
- Target Compound : Moderate solubility in polar aprotic solvents (acetone, DMF) due to acetamido and ester groups.
- Analog 1 : Lower solubility due to methylsulfonyl and bromo groups.
- Analog 2 : Higher lipophilicity from the fluoro substituent may limit aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
